Enhanced Lipophilicity (XLogP3 2.8) vs. 2-Chloro-6-nitrotoluene (XLogP3 3.1) Modulates Membrane Permeability
The target compound exhibits a computed XLogP3 value of 2.8, compared to 3.1 for the non-fluorinated analog 2-chloro-6-nitrotoluene (CAS 83-42-1) [1]. The 0.3 log unit reduction in lipophilicity conferred by the fluorine substituent can improve aqueous solubility while maintaining sufficient membrane permeability for drug-like candidates. This difference is particularly relevant for CNS-targeted compounds where optimal logP typically ranges between 2.0-3.0 [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Chloro-6-nitrotoluene: 3.1 |
| Quantified Difference | Δ = -0.3 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem-derived method) |
Why This Matters
Lower lipophilicity facilitates aqueous workup during synthesis and may reduce non-specific protein binding in biological assays, a key consideration when selecting building blocks for early-stage drug discovery.
- [1] Kuujia. 2-Chloro-5-fluoro-6-nitrotoluene XLogP3 = 2.8. ChemicalBook. 2-Chloro-6-nitrotoluene XLogP3 = 3.1. Accessed 2026. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev 2001, 46, 3-26. View Source
